![molecular formula C21H14O2 B14747179 Spiro[fluorene-9,3'-isochromen]-1'(4'h)-one CAS No. 2674-46-6](/img/structure/B14747179.png)
Spiro[fluorene-9,3'-isochromen]-1'(4'h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[fluorene-9,3’-isochromen]-1’(4’h)-one is a spiro compound characterized by a unique structure where a fluorene moiety is fused with an isochromenone unit
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[fluorene-9,3’-isochromen]-1’(4’h)-one typically involves a multi-step process. One common method starts with the preparation of the fluorene derivative, followed by the formation of the isochromenone unit. The key steps include:
Formation of Fluorene Derivative: This involves the reaction of fluorene with suitable reagents to introduce functional groups necessary for subsequent steps.
Cyclization: The functionalized fluorene undergoes cyclization with an appropriate reagent to form the spiro compound.
Industrial Production Methods
Industrial production of Spiro[fluorene-9,3’-isochromen]-1’(4’h)-one may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Spiro[fluorene-9,3’-isochromen]-1’(4’h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or hydrocarbons.
科学的研究の応用
Spiro[fluorene-9,3’-isochromen]-1’(4’h)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of Spiro[fluorene-9,3’-isochromen]-1’(4’h)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: Another spiro compound with a fluorene moiety, but fused with a xanthene unit.
Spiro[fluorene-9,9’-thioxanthene]: Similar structure with a thioxanthene unit instead of isochromenone.
Uniqueness
Spiro[fluorene-9,3’-isochromen]-1’(4’h)-one is unique due to its specific fusion of fluorene and isochromenone, which imparts distinct electronic and photophysical properties. This makes it particularly valuable for applications in organic electronics and photonics, where such properties are crucial.
特性
CAS番号 |
2674-46-6 |
|---|---|
分子式 |
C21H14O2 |
分子量 |
298.3 g/mol |
IUPAC名 |
spiro[4H-isochromene-3,9'-fluorene]-1-one |
InChI |
InChI=1S/C21H14O2/c22-20-15-8-2-1-7-14(15)13-21(23-20)18-11-5-3-9-16(18)17-10-4-6-12-19(17)21/h1-12H,13H2 |
InChIキー |
NAEKCBVUQIMWHL-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C(=O)OC13C4=CC=CC=C4C5=CC=CC=C35 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R)-2-methyl-1-phosphonatopropyl]ammonium](/img/structure/B14747100.png)
![((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14747104.png)
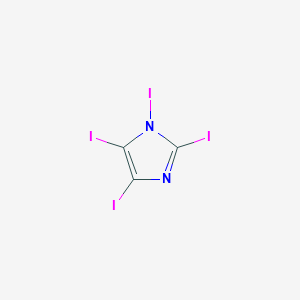
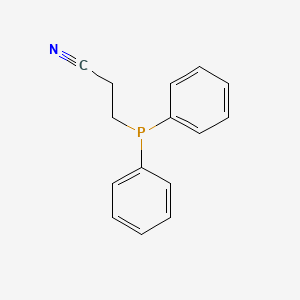
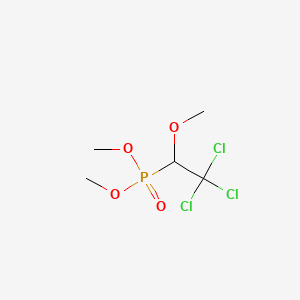
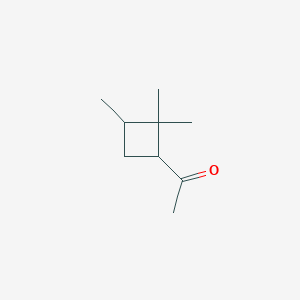
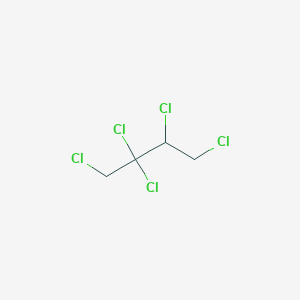
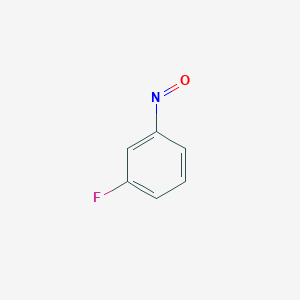
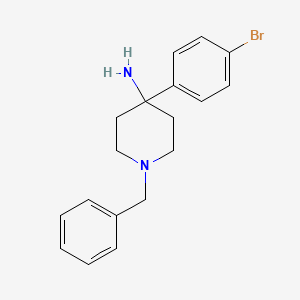
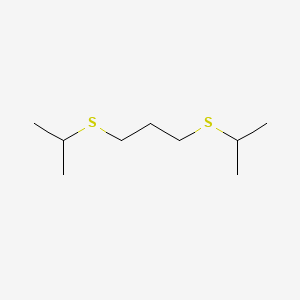
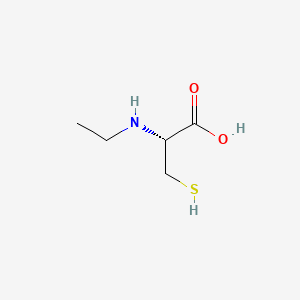
![4-Hydroxy-N,N-dimethyl-1-tosyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B14747183.png)
![6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-(1,6-dihydro-1-methyl-6-oxo-3-pyridinyl)-3-pyridazinecarboxamide](/img/structure/B14747185.png)
![propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B14747190.png)
